molecular formula C8H14N4O2S B13217581 4-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfonyl]piperidine

4-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfonyl]piperidine

Cat. No.: B13217581
M. Wt: 230.29 g/mol
InChI Key: QUSUQMMEXJVTBN-UHFFFAOYSA-N
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Description

4-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfonyl]piperidine is a chemical compound that features a piperidine ring substituted with a sulfonyl group attached to a 4-methyl-4H-1,2,4-triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfonyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the sulfonyl group can be further oxidized to form sulfone derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to yield different products.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, reduced triazole compounds, and various substituted piperidine derivatives.

Scientific Research Applications

4-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfonyl]piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfonyl]piperidine involves its interaction with specific molecular targets. The triazole moiety can form hydrogen bonds and coordinate with metal ions, while the sulfonyl group can participate in various chemical interactions. These properties make the compound a versatile ligand in coordination chemistry and a potential inhibitor in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-4H-1,2,4-triazole-3-thiol
  • 4-Methyl-4H-1,2,4-triazole-3-methanol
  • 4-Methyl-5-(4-methyl-1-piperazinyl)methyl-4H-1,2,4-triazole

Uniqueness

4-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfonyl]piperidine is unique due to the presence of both a sulfonyl group and a piperidine ring, which confer distinct chemical and biological properties. The combination of these functional groups allows for a wide range of chemical modifications and applications, making it a valuable compound in various research fields .

Properties

Molecular Formula

C8H14N4O2S

Molecular Weight

230.29 g/mol

IUPAC Name

4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidine

InChI

InChI=1S/C8H14N4O2S/c1-12-6-10-11-8(12)15(13,14)7-2-4-9-5-3-7/h6-7,9H,2-5H2,1H3

InChI Key

QUSUQMMEXJVTBN-UHFFFAOYSA-N

Canonical SMILES

CN1C=NN=C1S(=O)(=O)C2CCNCC2

Origin of Product

United States

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